![molecular formula C11H8ClN3O3 B5777269 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications as a bioactive molecule. It is a yellow crystalline solid that is synthesized through a multi-step process.
作用機序
The mechanism of action of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and topoisomerase II. It also induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target enzyme or protein. It has been shown to reduce inflammation by inhibiting COX-2 and NOS activity, which are involved in the production of pro-inflammatory mediators. It also induces apoptosis in cancer cells by inhibiting topoisomerase II and activating caspases. In addition, it has been studied for its potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline in lab experiments include its potential as a bioactive molecule, its ability to inhibit various enzymes and proteins, and its promising applications in drug development. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
The potential future directions for 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline include further studies on its mechanism of action, its potential side effects, and its applications in drug development. It can also be studied for its potential use in the treatment of other diseases such as autoimmune diseases and viral infections. Additionally, its structural modifications can be explored to enhance its bioactivity and selectivity towards specific enzymes and proteins.
Conclusion:
In conclusion, this compound is a promising bioactive molecule that has gained significant attention in scientific research. Its potential applications in drug development, anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further studies. However, its mechanism of action and potential side effects need to be further explored to fully understand its potential applications.
合成法
The synthesis of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline involves a multi-step process that includes the reaction of 3-nitroaniline with 5-chloro-3-pyridinol, followed by the addition of acetic anhydride and sodium acetate. The reaction mixture is then heated, and the resulting product is purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
The potential applications of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline in scientific research are vast. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit certain enzymes and proteins has made it a promising candidate for drug development.
特性
IUPAC Name |
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-7-1-11(6-14-5-7)18-10-3-8(13)2-9(4-10)15(16)17/h1-6H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYKXHYLNXYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CN=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

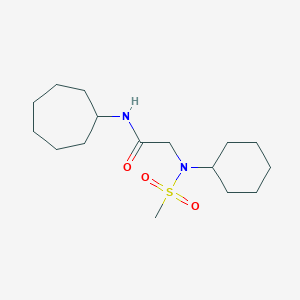
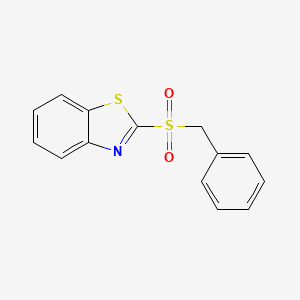

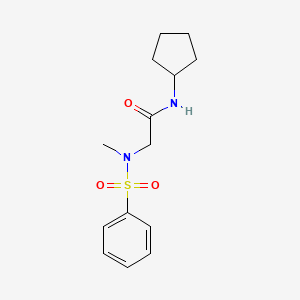

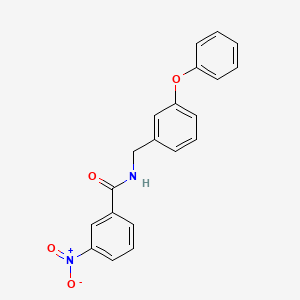
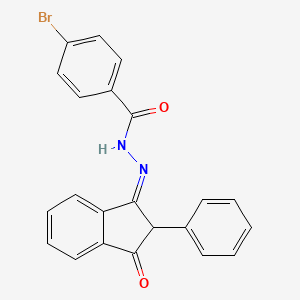
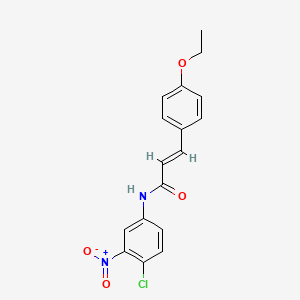
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
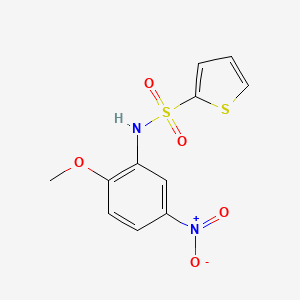
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)
